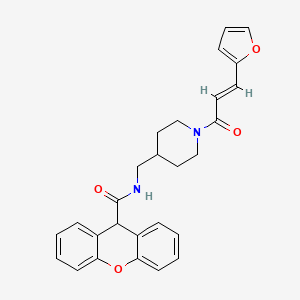

![molecular formula C19H20FN3O3S2 B2844907 4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide CAS No. 851800-23-2](/img/structure/B2844907.png)

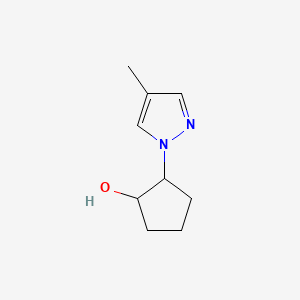

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This typically includes the compound’s systematic name, its synonyms, and its structural formula. The description may also include the compound’s DrugBank Accession Number if it’s a pharmaceutical .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions of the reaction, and the yield .Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, the products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves analyzing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Sulfonamides, including those incorporating fluorophenyl groups, have been extensively studied for their antimicrobial properties. For instance, research has shown that Schiff bases derived from sulfanilamide and other sulfonamides exhibit potent antifungal, antibacterial, and antiprotozoan activities against pathogens such as Cryptococcus neoformans, Brucella suis, and Leishmania donovani chagasi (Ceruso et al., 2015). These findings suggest that the chemical structure, including the fluorophenyl moiety, could contribute significantly to the antimicrobial efficacy of these compounds.

Cancer Research

In cancer research, sulfonamide derivatives have been identified as potential therapeutic agents due to their ability to inhibit tumor-associated carbonic anhydrases, which are enzymes involved in cancer progression. Studies have reported the synthesis and anticancer activity of pentafluorobenzenesulfonamide derivatives, indicating that fluorine substitution on aromatic rings enhances the drug profile, including inducing caspase-dependent apoptosis in cancer cells (Sittihan et al., 2021). This suggests that derivatives like the one could be explored for anticancer properties.

Enzyme Inhibition

Sulfonamide compounds are also known for their role as enzyme inhibitors, particularly carbonic anhydrases, which are involved in various physiological functions. The inhibition of carbonic anhydrases by sulfonamide-based compounds, including those with fluorophenyl groups, has applications in treating conditions such as glaucoma, epilepsy, and even as potential anticancer agents by targeting tumor-associated isozymes (Ilies et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSPCXJWTCJUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

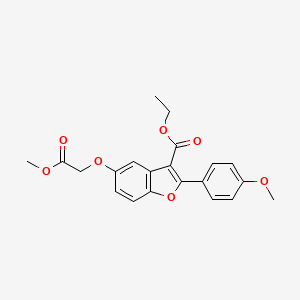

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)

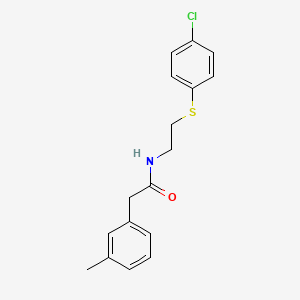

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)

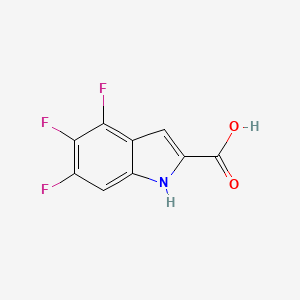

![3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)

![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)